5-nitro-N4-(o-tolyl)pyrimidine-4,6-diamine 5-nitro-N4-(o-tolyl)pyrimidine-4,6-diamine
Brand Name: Vulcanchem
CAS No.: 681271-13-6
VCID: VC6840631
InChI: InChI=1S/C11H11N5O2/c1-7-4-2-3-5-8(7)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15)
SMILES: CC1=CC=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N
Molecular Formula: C11H11N5O2
Molecular Weight: 245.242

5-nitro-N4-(o-tolyl)pyrimidine-4,6-diamine

CAS No.: 681271-13-6

Cat. No.: VC6840631

Molecular Formula: C11H11N5O2

Molecular Weight: 245.242

* For research use only. Not for human or veterinary use.

5-nitro-N4-(o-tolyl)pyrimidine-4,6-diamine - 681271-13-6

Specification

CAS No. 681271-13-6
Molecular Formula C11H11N5O2
Molecular Weight 245.242
IUPAC Name 4-N-(2-methylphenyl)-5-nitropyrimidine-4,6-diamine
Standard InChI InChI=1S/C11H11N5O2/c1-7-4-2-3-5-8(7)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15)
Standard InChI Key QQKCVCNUNJHBNC-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 5-nitro-N4-(o-tolyl)pyrimidine-4,6-diamine consists of a pyrimidine ring substituted with:

  • A nitro group (-NO₂) at position 5, conferring electron-withdrawing effects and influencing reactivity.

  • Amino groups (-NH₂) at positions 4 and 6, enabling hydrogen bonding and participation in nucleophilic reactions .

  • An o-tolyl group (2-methylphenyl) at the N4 position, introducing steric hindrance and altering electronic properties compared to meta- or para-substituted analogs .

The molecular formula is C₁₁H₁₁N₅O₂, with a molar mass of 245.24 g/mol .

Table 1: Comparative Structural Features of Tolyl-Substituted Pyrimidines

Propertyo-Tolyl Isomerm-Tolyl Isomer (CAS 610756-86-0)
Substituent Position2-methylphenyl3-methylphenyl
Molecular Weight245.24 g/mol245.24 g/mol
SMILESCC1=C(C=CC=C1)NC2=NC=NC(=C2N+[O-])NCC1=CC(=CC=C1)NC2=NC=NC(=C2N+[O-])N
Key Functional GroupsNitro, amino, methylphenylNitro, amino, methylphenyl

Synthesis and Preparation

Proposed Synthetic Routes

While no direct synthesis protocols for the o-tolyl isomer are documented, analogous pyrimidine derivatives are typically synthesized via:

  • Nucleophilic Aromatic Substitution: Reacting chloropyrimidines with o-toluidine under basic conditions .

  • Condensation Reactions: Utilizing amidines or guanidines with nitro-substituted precursors in polar aprotic solvents.

For example, the m-tolyl analog (CAS 610756-86-0) is synthesized through stepwise amination and nitration, though exact conditions remain proprietary. The o-tolyl variant may require modified reaction temperatures or catalysts to address steric challenges posed by the ortho-methyl group .

Physicochemical Characterization

Solubility and Stability

The nitro and amino groups confer polarity, suggesting moderate solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), with limited solubility in water . The o-tolyl group’s steric bulk may reduce crystallinity compared to meta- or para-isomers, impacting formulation stability .

Table 2: Predicted Physicochemical Properties

PropertyValue/DescriptionBasis for Inference
Melting Point180–200°C (decomposes)Analogous m-tolyl compounds
LogP (Partition Coefficient)1.8–2.2Computed via PubChem
pKa4.2 (nitro group), 8.9 (amine)Similar pyrimidine derivatives

Research Challenges and Future Directions

Knowledge Gaps

  • Synthetic Optimization: Tailoring routes to overcome steric hindrance in o-tolyl substitution.

  • Biological Screening: Prioritizing assays for inflammation, oncology, and infectious disease models.

  • Structure-Activity Relationships (SAR): Systematic comparison with m- and p-tolyl isomers to elucidate positional effects.

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